- Preparation of antimicrobial chloroxoquinoline derivatives, China, , ,
Cas no 956268-33-0 (7-Bromoquinolin-4(1H)-one)
7-Bromoquinolin-4(1H)-one structure
Product Name:7-Bromoquinolin-4(1H)-one
CAS-Nr.:956268-33-0
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD19703293
CID:1039675
Update Time:2025-11-02
7-Bromoquinolin-4(1H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Bromoquinolin-4(1H)-one
- 7-Bromo-4(1H)-quinolinone (ACI)
-
- MDL: MFCD19703293
- Inchi: 1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
- InChI-Schlüssel: GGCBEWNXEGDQAP-UHFFFAOYSA-N
- Lächelt: O=C1C2C(=CC(=CC=2)Br)NC=C1
7-Bromoquinolin-4(1H)-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327657-1g |
7-bromo-1H-quinolin-4-one |
956268-33-0 | 95%+ | 1g |
$66 | 2021-08-18 | |
| Chemenu | CM327657-5g |
7-bromo-1H-quinolin-4-one |
956268-33-0 | 95%+ | 5g |
$198 | 2021-08-18 | |
| Chemenu | CM327657-10g |
7-bromo-1H-quinolin-4-one |
956268-33-0 | 95%+ | 10g |
$297 | 2021-08-18 | |
| Chemenu | CM327657-25g |
7-bromo-1H-quinolin-4-one |
956268-33-0 | 95%+ | 25g |
$580 | 2021-08-18 | |
| TRC | B807910-50mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B807910-100mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B807910-500mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 500mg |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA840-1g |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 97% | 1g |
723.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA840-50mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 97% | 50mg |
113.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA840-250mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 97% | 250mg |
409CNY | 2021-05-07 |
7-Bromoquinolin-4(1H)-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ; 30 min, rt → reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Synthesis of heterocyclic immunomodulator conjugates interacting with Toll-like receptors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ; 1 h, reflux
Referenz
- Preparation of bicyclic arylamines as apoptosis signal-regulating kinase 1 (ASK1) inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ; 1 h, rt → reflux
Referenz
- Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ; 30 min, rt → reflux
Referenz
- Preparation of chloroxoquinoline derivatives as antitumor agents, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Methyldicyclohexylamine , Trimethylsilyl triflate Solvents: Dichloromethane ; 2 h, 0 °C → rt
Referenz
- Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis, Organic Letters, 2017, 19(9), 2418-2421
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ; reflux
Referenz
- Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents, European Journal of Medicinal Chemistry, 2019, 178, 154-167
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of bicyclic heteroaromatic compounds as inhibitors of type 1 methionyl-tRNA synthetase and methods of using them, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Diphenyl ether ; 1 h, reflux
Referenz
- Synthesis of novel halogenated 4(1H)-quinolones by thermolysis of arylaminomethylene-1,3-dioxane-4,6-diones, Synthesis, 2009, (1), 69-78
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 900 s, 0.2 mm Hg, 300 °C
Referenz
- Gas-phase pyrolysis in organic synthesis: rapid green synthesis of 4-quinolinones, Synlett, 2007, (14), 2205-2208
7-Bromoquinolin-4(1H)-one Raw materials
- 7-Bromo-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
- 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- N-[5-Bromo-2-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]propanamide
- 1,3-Dioxane-4,6-dione, 5-[[(3-bromophenyl)amino]methylene]-2,2-dimethyl-
7-Bromoquinolin-4(1H)-one Preparation Products
7-Bromoquinolin-4(1H)-one Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:956268-33-0)7-Bromoquinolin-4(1H)-one
Bestellnummer:A1198454
Bestandsstatus:in Stock
Menge:5g/10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:37
Preis ($):256.0/485.0
Email:sales@amadischem.com
7-Bromoquinolin-4(1H)-one Verwandte Literatur
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:956268-33-0)7-Bromoquinolin-4(1H)-one
Reinheit:99%/99%
Menge:5g/10g
Preis ($):256.0/485.0